ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate

描述

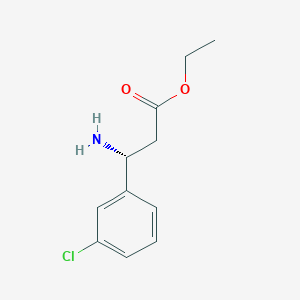

Ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate is a chiral organic compound characterized by a propanoate ester backbone substituted with an amino group and a 3-chlorophenyl moiety at the β-carbon. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.45 g/mol (calculated using standard atomic weights). The compound exhibits an R-configuration at the 3-position, which is critical for its stereochemical interactions in synthetic or biological contexts. The ethyl ester group enhances lipophilicity compared to methyl analogs, while the 3-chlorophenyl substituent contributes to electronic and steric effects. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for designing chiral intermediates .

属性

分子式 |

C11H14ClNO2 |

|---|---|

分子量 |

227.69 g/mol |

IUPAC 名称 |

ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |

InChI 键 |

PQQICJYHWOLBIR-SNVBAGLBSA-N |

手性 SMILES |

CCOC(=O)C[C@H](C1=CC(=CC=C1)Cl)N |

规范 SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Cl)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate typically involves the esterification of 3-amino-3-(3-chlorophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

化学反应分析

Types of Reactions

Ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, halogen types, ester groups, and stereochemistry. Below is a comparative analysis supported by data from diverse sources:

Positional Isomers

- Ethyl 3-amino-3-(4-chlorophenyl)propanoate: Substituent: 4-chlorophenyl (para-Cl vs. meta-Cl in the target compound). Molecular Formula: C₁₁H₁₄ClNO₂ (identical to the target compound) .

Halogen-Substituted Analogs

- Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7): Substituent: 3-fluorophenyl (F vs. Cl). Impact: Fluorine’s electronegativity increases polarity but reduces steric bulk compared to chlorine. The hydrochloride salt enhances solubility in polar solvents. Molecular Formula: C₁₁H₁₅ClFNO₂ (hydrochloride form) .

- Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride: Substituent: 2,4-difluorophenyl. Impact: Dual fluorine substitution increases metabolic stability and lipophilicity. The hydrochloride form (MW 265.69 g/mol) is commonly used in prodrug formulations. Molecular Formula: C₁₁H₁₄ClF₂NO₂ .

Ester Group Variations

- Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate (CAS 905991-90-4): Ester Group: Methyl vs. ethyl. Impact: The methyl ester reduces molecular weight (213.66 g/mol) and lipophilicity, favoring aqueous solubility. However, it may exhibit lower membrane permeability in biological systems. Molecular Formula: C₁₀H₁₂ClNO₂ .

Stereochemical Variants

- Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride: Configuration: S-enantiomer vs. R-enantiomer. Impact: Enantiomers may exhibit divergent biological activities. For example, the S-configuration could show reduced efficacy in chiral catalyst systems compared to the R-form. Molecular Formula: C₁₁H₁₄ClF₂NO₂ (identical to its R-counterpart) .

Table 1: Comparative Data for this compound and Analogs

| Compound Name | Substituent | Ester | Configuration | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|---|---|---|

| This compound | 3-chlorophenyl | Ethyl | R | C₁₁H₁₄ClNO₂ | 227.45 | Reference compound |

| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | 4-chlorophenyl | Ethyl | - | C₁₁H₁₄ClNO₂ | 227.45 | Para-Cl substitution |

| Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate | 3-fluorophenyl | Ethyl | R | C₁₁H₁₄FNO₂ | 211.24 | F vs. Cl |

| Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate | 2,4-difluorophenyl | Ethyl | R | C₁₁H₁₃F₂NO₂ | 229.23 | Di-F substitution |

| Mthis compound | 3-chlorophenyl | Methyl | R | C₁₀H₁₂ClNO₂ | 213.66 | Methyl ester |

Research Findings and Key Insights

- Ionization Behavior: The amino group in the target compound promotes dimer formation during ionization, as observed in esters with high proton affinity . Non-amino analogs (e.g., ethyl hexanoate) lack this behavior.

- Synthetic Utility : Ethyl esters are preferred over methyl analogs in prodrug synthesis due to enhanced stability under physiological conditions .

- Chiral Resolution : The R-configuration is often retained in asymmetric synthesis protocols, as seen in the preparation of fluorinated analogs via chiral auxiliaries .

- Halogen Effects : Chlorine’s steric bulk improves target engagement in hydrophobic pockets, whereas fluorine analogs exhibit faster metabolic clearance .

生物活性

Ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate, a chiral compound, has garnered significant attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 227.68 g/mol

- Functional Groups : Contains an amino group, an ethyl ester, and a chlorophenyl substituent.

The biological activity of this compound can be attributed to its interactions with various biological targets. The amino group allows for hydrogen bonding with enzyme active sites, which may inhibit or modify enzyme activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their stability and function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : this compound has shown promise as an anti-inflammatory agent, potentially modulating pathways associated with inflammation.

- Analgesic Properties : The compound is being investigated for its analgesic effects, suggesting its utility in pain management.

- Antitumor Activity : Preliminary studies indicate potential antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Amino Acid Backbone : Utilizing starting materials such as 3-chloroacetophenone.

- Esterification : Reacting the amino acid with ethanol in the presence of acid catalysts to form the ethyl ester.

Related Compounds

Several derivatives have been synthesized to explore variations in biological activity:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 3-amino-3-(4-bromophenyl)propanoate | Similar structure but with a bromine substituent | Different biological activity profile |

| Ethyl 3-amino-2-methyl-3-(4-bromophenyl)propanoate | Methyl group on the second carbon | Altered pharmacokinetics |

Case Studies and Research Findings

-

Case Study on Anti-inflammatory Effects :

In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent. -

Antitumor Activity Assessment :

A series of in vitro assays were conducted on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated cytotoxic effects at micromolar concentrations, leading to apoptosis in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。